N-(3,4-dimethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of methoxy groups on the phenyl ring and a sulfonyl group attached to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-methoxy-N-methylsulfonylaniline.
Formation of Intermediate: The 3,4-dimethoxyaniline is reacted with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 4-methoxy-N-methylsulfonylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Implementing automated processes for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Employed in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Utilized in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Binding Affinity: The presence of methoxy and sulfonyl groups enhances its binding affinity to target molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(4-methoxyanilino)propanamide: Lacks the sulfonyl group, which may affect its biological activity.
N-(3,4-dimethoxyphenyl)-2-(4-methylsulfonylanilino)propanamide: Lacks the methoxy group on the aniline moiety, which may influence its binding properties.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide is unique due to the presence of both methoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-13(19(22)20-14-6-11-17(26-3)18(12-14)27-4)21(28(5,23)24)15-7-9-16(25-2)10-8-15/h6-13H,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJWMKVMPCYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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